D-myo-Inositol-1,3-diphosphate (sodium salt) is a member of the inositol phosphate family, recognized for its role in various cellular signaling pathways. This compound is characterized by its diphosphate configuration, which distinguishes it from other inositol phosphates. It plays a crucial role in cellular processes, particularly in signal transduction mechanisms involving calcium signaling and cellular metabolism. The sodium salt form enhances its solubility and stability, making it suitable for laboratory applications.
D-myo-Inositol-1,3-diphosphate (sodium salt) is synthesized primarily through the phosphorylation of myo-inositol. It can be produced biologically via the action of phospholipase C on phosphatidylinositol-4,5-bisphosphate, leading to the generation of various inositol phosphates, including D-myo-inositol-1,3-diphosphate . This compound falls under the classification of polyphosphorylated carbohydrates and is specifically categorized as an inositol phosphate.
The synthesis of D-myo-Inositol-1,3-diphosphate (sodium salt) involves several key steps:
D-myo-Inositol-1,3-diphosphate (sodium salt) has a molecular formula of CHOPNa and a molecular weight of approximately 284.14 g/mol. The structure features two phosphate groups attached to the inositol ring at positions 1 and 3. The spatial arrangement allows for interaction with various proteins and enzymes involved in cellular signaling.
D-myo-Inositol-1,3-diphosphate (sodium salt) participates in several significant chemical reactions:
Reagents commonly used in these reactions include phosphoric acid derivatives and specific enzymes under controlled pH and temperature conditions to ensure optimal reaction outcomes.
The mechanism by which D-myo-Inositol-1,3-diphosphate (sodium salt) exerts its biological effects involves several key processes:
The interaction with biomolecules can lead to changes in cellular responses, impacting processes such as cell proliferation and differentiation.
Relevant data indicate that the purity of commercially available forms exceeds 98%, ensuring reliability for scientific applications .
D-myo-Inositol-1,3-diphosphate (sodium salt) has diverse applications in scientific research:
D-myo-Inositol-1,3-diphosphate (sodium salt) (CAS 208584-52-5) is a stereochemically defined isomer of inositol bisphosphate with the molecular formula C₆H₁₂Na₂O₁₂P₂ and a molecular weight of 384.1 g/mol [2] [9]. Its structure features two phosphate groups esterified at the axial 1-position and equatorial 3-position of the myo-inositol ring, adopting a low-energy 5S₅ twist-boat conformation that stabilizes the molecule in aqueous solutions [6]. This specific 1,3-configuration is critical for its biological recognition, as confirmed by nuclear magnetic resonance (NMR) studies showing distinct ³¹P chemical shifts at δ -0.5 to -1.5 ppm for P1 and P3 [6]. The sodium counterions neutralize the highly anionic phosphate groups (pKa ~1.5 and 6.5), rendering the compound water-soluble at physiological pH [9].
Table 1: Molecular Descriptors of D-myo-Inositol-1,3-diphosphate (Sodium Salt)
Property | Value |
---|---|
IUPAC Name | Disodium (1R,2s,3S,4R,5s,6S)-2,4,5,6-tetrahydroxycyclohexane-1,3-diyl bis[hydrogen (phosphate)] |
CAS Number | 208584-52-5 |
Molecular Formula | C₆H₁₂Na₂O₁₂P₂ |
Monoisotopic Mass | 383.96 g/mol |
InChI Key | PUVHMWJJTITUGO-FICORBCRSA-N |
Ring Conformation | 5S₅ twist-boat |
The sodium salt form is synthesized via neutralization of the free acid (D-myo-inositol-1,3-bisphosphoric acid) with sodium hydroxide, followed by crystallization under anhydrous conditions [9]. X-ray diffraction analyses of analogous inositol phosphates reveal that sodium ions coordinate with phosphate oxygens in a bidentate bridging mode, forming infinite chains that stabilize the crystal lattice [1] [8]. This coordination reduces electrostatic repulsion between phosphate groups, enhancing solubility compared to non-ionic forms. Industrial-scale production employs anion-exchange chromatography using QAE-Sephadex resins, yielding disodium salts with ≤2% sodium chloride contamination [4] [9]. Crystallographic studies of related enzymes (e.g., inositol-1-phosphate synthase) confirm that sodium ions facilitate substrate binding via charge compensation, though direct structural data for this specific salt remains limited [1] [10].
The biological specificity of D-myo-inositol-1,3-diphosphate stems from its unique stereoelectronic profile, distinguishing it from other inositol diphosphate isomers:
Table 3: Functional and Structural Comparison of Inositol Diphosphate Isomers
Isomer | Biological Source | Key Functions | Phosphate Geometry |
---|---|---|---|
1,3-Diphosphate | Eukaryotic cells | Calcium signaling intermediate | Axial-1, equatorial-3 |
1,1′-DIP | Hyperthermophilic archaea | K⁺ counterion; enzyme thermostabilizer | Bridging phosphate dimer |
1,4-Diphosphate | Mammalian cells | High-affinity IP₃ receptor ligand | Axial-1, equatorial-4 |
1,5-Diphosphate | Chemical synthesis | Low receptor affinity | Diequatorial (1,5) |
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